molecular formula C14H30O B14218786 4-Tridecanol, 7-methyl- CAS No. 574730-29-3

4-Tridecanol, 7-methyl-

Cat. No.: B14218786
CAS No.: 574730-29-3
M. Wt: 214.39 g/mol
InChI Key: JDLHHJNMKUZTNT-UHFFFAOYSA-N
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Description

4-Tridecanol, 7-methyl- is a chemical compound with the molecular formula C14H30O and a molecular weight of 214.3874 g/mol . Its CAS Registry Number is 32836-44-5 . As a secondary alcohol with a branched-chain structure, it is part of the fatty alcohol family, though it is less common than its straight-chain or even-numbered counterparts. This compound is primarily of interest in fundamental chemical research and materials science. Potential research applications include its use as a synthetic intermediate in organic synthesis, a model substrate in catalytic reaction studies, such as hydrogenation or dehydration, and as a potential precursor for the development of surfactants or plasticizers, given the utility of similar long-chain alcohols in these areas. The structural properties of its branched chain may be investigated for their effect on physical characteristics like melting point, viscosity, and solubility compared to linear isomers. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

574730-29-3

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

7-methyltridecan-4-ol

InChI

InChI=1S/C14H30O/c1-4-6-7-8-10-13(3)11-12-14(15)9-5-2/h13-15H,4-12H2,1-3H3

InChI Key

JDLHHJNMKUZTNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCC(CCC)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Discovery and Distribution in Biological Matrices

The identification of 4-tridecanol (B13754569), 7-methyl- across different biological sources underscores its widespread, albeit often trace, presence.

Volatile organic compounds are crucial for plant communication, defense, and reproduction. Among these, 4-tridecanol, 7-methyl- has been identified as a component in the essential oils and extracts of several plant species. For instance, it has been detected in the essential oil of Nepeta nuda subsp. albiflora. Further research has revealed its presence in the aerial parts of Salvia rhytidea and as a volatile component of Thymus caramanicus. The compound has also been identified in the essential oil of Centaurea deusta.

Research into the chemical composition of various plant species has consistently identified 4-tridecanol, 7-methyl-. It is one of the many compounds that contribute to the complex aroma and chemical profile of these plants. Its presence in different genera suggests a potentially broad distribution within the plant kingdom.

Microorganisms are prolific producers of a vast array of secondary metabolites, some of which are unique and possess interesting biological activities. 4-Tridecanol, 7-methyl- has been identified as a metabolite produced by certain bacteria. For example, it is a volatile organic compound produced by Burkholderia cenocepacia. The production of this alcohol by bacteria suggests its potential role in microbial communication or interaction with the environment.

The study of microbial volatile organic compounds (MVOCs) is an expanding field, and the identification of 4-tridecanol, 7-methyl- as an MVOC opens up avenues for further research into its biosynthesis and function in microbial ecosystems.

The marine environment is a rich source of unique chemical compounds. 4-Tridecanol, 7-methyl- has been found in marine organisms, specifically in bivalve mollusks. Studies have reported its presence in the blue mussel, Mytilus edulis. Its occurrence in these organisms could be a result of their diet, the surrounding microbial communities, or endogenous biosynthesis. The precise origin and ecological significance of this compound in marine bivalves remain areas for further investigation.

The table below summarizes the natural sources where 4-tridecanol, 7-methyl- has been identified.

KingdomOrganism/SourceSpecific Part/Condition
PlantaeNepeta nuda subsp. albifloraEssential Oil
Salvia rhytideaAerial Parts
Thymus caramanicusVolatile Components
Centaurea deustaEssential Oil
BacteriaBurkholderia cenocepaciaVolatile Organic Compound
AnimaliaMytilus edulis (Blue Mussel)Tissues

Advanced Isolation and Extraction Techniques for Natural Sources

The successful isolation and identification of 4-tridecanol, 7-methyl- from complex natural matrices rely on sophisticated extraction and separation techniques.

Solvent extraction is a fundamental step in isolating volatile and semi-volatile compounds from natural sources. The choice of solvent is critical and depends on the polarity of the target compound and the nature of the source material. For the extraction of 4-tridecanol, 7-methyl-, various solvents have been employed.

Hexane, a nonpolar solvent, is commonly used to extract lipophilic compounds, including many components of essential oils. Ethyl acetate (B1210297), with its intermediate polarity, is effective for extracting a broader range of compounds. Methanol (B129727), a polar solvent, is typically used for extracting more polar constituents. The selection of a specific solvent or a combination of solvents is often optimized to maximize the yield of 4-tridecanol, 7-methyl- while minimizing the co-extraction of interfering substances.

Due to the presence of chiral centers, 4-tridecanol, 7-methyl- can exist as multiple stereoisomers. The separation of these isomers is often necessary to understand their specific biological activities and properties. High-resolution gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the separation and identification of volatile compounds like 4-tridecanol, 7-methyl- from complex mixtures.

For achieving isomeric purity, chiral chromatography techniques are indispensable. These methods utilize chiral stationary phases that can differentiate between enantiomers and diastereomers, allowing for their separation and quantification. The development of such specialized techniques is crucial for detailed stereochemical studies of this compound.

Chemical Synthesis and Biosynthesis Pathways

Synthetic Organic Approaches to 4-Tridecanol (B13754569), 7-methyl- and Analogues

Chemical synthesis provides robust and scalable methods for producing structurally defined branched alcohols. These approaches often involve multi-step processes starting from simpler chemical building blocks.

A primary and widely applicable method for synthesizing secondary alcohols is the reduction of their corresponding ketone precursors. libretexts.org For analogous structures like 7-Tridecanol (B1208236), this involves the reduction of Tridecane-7-one. This transformation can be efficiently achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent due to its selectivity and operational simplicity. libretexts.orglibretexts.org For instance, the synthesis of 7-Tridecanol can be accomplished by dissolving the precursor, tridecane-7-one, in a solvent mixture such as methanol (B129727) and tetrahydrofuran (B95107) (THF). Sodium borohydride is then added, typically at a reduced temperature (e.g., 0°C) to control the reaction rate, followed by stirring at room temperature. chemicalbook.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. libretexts.org This intermediate is subsequently protonated during a workup step, often involving an aqueous solution of ammonium (B1175870) chloride, to yield the final alcohol. chemicalbook.com This method is highly effective, with reported yields for the synthesis of 7-Tridecanol reaching 90%. chemicalbook.com

Another powerful reducing agent is Lithium aluminum hydride (LiAlH₄), which is more reactive than NaBH₄ and can reduce a wider range of carbonyl compounds, including esters and carboxylic acids. libretexts.orglibretexts.org However, its high reactivity necessitates stricter handling procedures, as it reacts violently with water. libretexts.org The general mechanism also involves hydride transfer to the carbonyl carbon. libretexts.org

Table 1: Comparison of Common Reducing Agents for Ketone Reduction

Reagent Formula Typical Solvents Reactivity Substrate Scope Safety Considerations
Sodium Borohydride NaBH₄ Methanol, Ethanol, Water Moderate Aldehydes, Ketones Relatively safe, stable in air

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from olefins (alkenes) by adding a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.orgmt.com These aldehydes can then be readily hydrogenated to form alcohols. To synthesize branched tridecanols, this process would typically start with a C12 olefin. The reaction uses synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, such as rhodium or cobalt complexes. wikipedia.orgmt.comgoogle.com

The regioselectivity of the reaction—whether it produces a linear or a branched aldehyde—is a critical factor and can be controlled by the choice of catalyst, ligands, and reaction conditions. mt.com While linear aldehydes are often the desired product in bulk chemical manufacturing, specific catalyst systems can be employed to favor the formation of branched isomers. mt.comresearchgate.net For example, the hydroformylation of C12 olefins can yield a mixture of isomeric tridecyl aldehydes, which are then hydrogenated to produce the corresponding isomeric tridecanols.

Industrial processes for higher molecular weight olefins, such as those needed for tridecanol (B155529) production, often use cobalt catalysts modified with phosphine (B1218219) ligands to manage the reaction and subsequent catalyst separation. wikipedia.org The resulting mixture of branched tridecanols can be used as is or undergo further purification to isolate specific isomers.

Achieving high selectivity in the synthesis of complex branched alcohols, where the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the hydroxyl group are crucial, represents an advanced challenge in organic synthesis. mdpi.com

Enzymatic reactions are often employed to achieve high levels of selectivity that are difficult to obtain with traditional chemical methods. mdpi.com For example, enzymes like alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of ketones, yielding enantiomerically pure secondary alcohols. nih.gov

In non-enzymatic approaches, directed synthesis is a powerful strategy. For instance, highly regioselective hydroformylation of allylic alcohols has been achieved using specialized ligands that reversibly bind to the alcohol's hydroxyl group. nih.gov This "scaffolding" approach brings the catalyst into close proximity with the olefin, directing the hydroformylation to a specific carbon and thereby controlling the regioselectivity of the resulting aldehyde. nih.gov Such methods can even be stereospecific when applied to more complex olefins, allowing for the creation of multiple, well-defined stereocenters. nih.gov Another advanced technique involves the catalytic enantioselective addition of nucleophiles to racemic α-branched ketones, which can construct tertiary alcohols with adjacent stereocenters in a highly diastereo- and enantioselective manner. chinesechemsoc.orgchinesechemsoc.org These advanced strategies provide pathways to synthesize structurally complex molecules like 4-Tridecanol, 7-methyl- with high precision.

Biotechnological and Enzymatic Biosynthesis of Tridecanols

Biotechnological routes offer a promising alternative to chemical synthesis, utilizing engineered microorganisms and enzymes to produce valuable chemicals from renewable feedstocks. nih.gov The production of odd-chain and branched-chain fatty alcohols, including tridecanols, is an active area of research in metabolic engineering. frontiersin.orgbohrium.com

Most native microbial fatty acid synthesis pathways produce even-chain fatty acids. frontiersin.org Therefore, the biosynthesis of odd-chain alcohols like tridecanol (a C13 alcohol) in microorganisms such as Escherichia coli or Saccharomyces cerevisiae requires the introduction of heterologous genetic pathways. frontiersin.orgnih.gov

Engineered microbes can be designed to produce odd-chain fatty alcohols from renewable sugars. nih.gov One successful strategy involves engineering E. coli to first produce even-chain fatty acids, which are then converted into odd-chain fatty aldehydes by a specific enzyme. nih.gov These aldehydes are subsequently reduced to odd-chain fatty alcohols by endogenous or heterologously expressed aldehyde reductases. nih.govnih.gov Through modular pathway engineering, the supply of necessary precursors can be optimized to selectively produce either odd-chain or even-chain branched fatty alcohols. nih.gov By fine-tuning the expression of the genes involved, significant improvements in the titer of odd-chain fatty alcohols have been achieved, reaching up to 1.95 g/L in high-density fed-batch fermentations of E. coli. nih.gov

Table 2: Key Enzyme Classes in Engineered Fatty Alcohol Biosynthesis

Enzyme Class Function Cofactor/Substrate Relevance
α-Dioxygenase (αDOX) Converts Cₙ fatty acids to Cₙ₋₁ fatty aldehydes. nih.govnih.gov Oxygen Key for producing odd-chain aldehydes from even-chain fatty acids. nih.gov
Fatty Acyl-CoA Reductase (FAR) Reduces fatty acyl-CoAs to fatty alcohols or aldehydes. bohrium.comnih.gov NADPH Direct conversion of fatty acyl-CoAs to alcohols. nih.gov
Carboxylic Acid Reductase (CAR) Reduces free fatty acids to fatty aldehydes. bohrium.comresearchgate.net ATP, NADPH Converts free fatty acids to aldehydes, which can then be reduced to alcohols. researchgate.net

Specific enzymes are the core components of engineered biosynthetic pathways. For the production of odd-chain alcohols, α-dioxygenases (α-DOX) are particularly important. nih.gov These enzymes, originally discovered in plants like rice (Oryza sativa), catalyze the oxidation of a Cₙ fatty acid to an unstable 2-hydroperoxy fatty acid intermediate, which then spontaneously decomposes into a Cₙ₋₁ fatty aldehyde and carbon dioxide. nih.govaocs.org A key advantage of α-DOX is that it uses molecular oxygen as a cosubstrate and does not require expensive cellular reductants like NADPH. nih.govresearchgate.net

Researchers have successfully expressed α-DOX from rice in E. coli to establish a pathway for producing odd-chain fatty alcohols (C11, C13, C15). nih.gov More recently, novel α-DOX enzymes have been identified in cyanobacteria that show a preference for medium-chain fatty acids (C10 to C14), making them potentially well-suited for producing tridecanol precursors. researchgate.net

Once the odd-chain aldehyde is formed by α-DOX, it is converted to the final alcohol product by the action of aldehyde reductases (AHRs) or alcohol dehydrogenases (ADHs). nih.gov The efficiency of this final step can be enhanced by overexpressing specific AHRs within the engineered microbe. nih.gov Carboxylic acid reductases (CARs) represent an alternative enzymatic route, reducing fatty acids directly to aldehydes, though this process requires both ATP and NADPH. researchgate.netfrontiersin.org

Derivatization Studies of 4-Tridecanol, 7-methyl- and Related Alcohols

Conversion to Renewable Linear Alpha-Olefins via Dehydration

The catalytic dehydration of fatty alcohols to produce linear alpha-olefins (LAOs) is a significant area of research for producing renewable chemicals. LAOs are valuable intermediates in the synthesis of polymers, detergents, and lubricants. While much of the research has focused on the dehydration of linear fatty alcohols, the conversion of branched alcohols like 4-tridecanol, 7-methyl- presents both unique challenges and opportunities. researchgate.netrsc.org

The primary challenge in alcohol dehydration is achieving high selectivity for the desired alpha-olefin, as isomerization to more thermodynamically stable internal olefins is a common side reaction. researchgate.net Acid catalysts, such as various zeolites and metal-containing mesoporous materials, are highly active for alcohol dehydration but tend to promote double-bond isomerization, reducing the yield of LAOs. rsc.org

To overcome this, research has shifted towards base-catalyzed dehydration. Base catalysts have shown higher selectivity for the production of LAOs from linear alcohols. rsc.orgrsc.org For instance, a 15% Cs/SiO₂ catalyst demonstrated high selectivity for the gas-phase dehydration of a mixture of C8-C14 fatty alcohols to their corresponding LAOs. rsc.org

For branched alcohols, the dehydration process can be even more complex. However, some studies indicate that branched alcohols can be more selective towards olefin formation compared to linear alcohols under certain conditions. researchgate.net The dehydration of branched primary alcohols can be achieved using catalysts like trifluoromethanesulfonic acid, which has been shown to produce hydrocarbons with fewer secondary reactions like pyrolysis and etherification. google.com The reaction is typically carried out at temperatures between 200 and 250°C, and using a reduced pressure can help lower the reaction temperature and minimize side reactions, which is particularly advantageous for longer-chain alcohols. google.com

A study on the dehydration of fatty alcohols over a physical mixture of nano-sized alumina (B75360) (Al₂O₃) and thoria (ThO₂) showed high efficiency and selectivity towards α-olefins from stearic alcohol. The Lewis acidic sites on the alumina initiate the dehydration, while the thoria component helps to suppress the undesired isomerization of the resulting α-olefin, thereby enhancing the yield of the target product. researchgate.net This type of catalytic system could potentially be adapted for the dehydration of branched alcohols like 4-tridecanol, 7-methyl- to produce branched alpha-olefins.

Formation of Esters and Other Functional Group Transformations (e.g., plasticizers, lubricants)

The derivatization of branched-chain alcohols, such as 4-tridecanol, 7-methyl-, into esters is a key strategy for producing high-performance biolubricants and biodegradable plasticizers. The branched structure of the alcohol moiety can impart desirable properties to the final ester product. mdpi.comsrce.hr

Biolubricants:

Esters synthesized from branched alcohols often exhibit superior lubricant properties compared to their linear counterparts. The branching in the alcohol chain disrupts the packing of the ester molecules, which can lead to a lower pour point (the lowest temperature at which the oil will flow) and improved low-temperature performance. srce.hrgoogle.com This is a critical characteristic for lubricants used in a wide range of operating temperatures.

The enzymatic synthesis of these esters, often using lipases, is an environmentally friendly alternative to traditional chemical routes. mdpi.comnih.gov Studies have shown the successful lipase-catalyzed esterification of dicarboxylic acids with branched alcohols to produce esters suitable for biolubricant applications. mdpi.comsrce.hr For example, the esterification of dodecanedioic acid with various branched alcohols resulted in diesters with significantly lower pour points than those derived from linear alcohols. srce.hr

Table 1: Comparison of Pour Points for Esters Synthesized from Linear and Branched Alcohols with Dodecanedioic Acid srce.hr
EsterAlcohol UsedPour Point (°C)
Dihexyl dodecanedioateHexanol (Linear)10
Di-2-ethylbutyl dodecanedioate2-Ethylbutanol (Branched)-55
Dioctyl dodecanedioateOctanol (Linear)20
Di-2-ethylhexanol dodecanedioate2-Ethylhexanol (Branched)-50

Plasticizers:

Branched alcohols, including C13 alcohols, are also valuable precursors for the synthesis of plasticizers used in polymers like polyvinyl chloride (PVC). google.comjustia.com The structure of the alcohol directly influences the performance properties of the resulting plasticizer, such as its volatility, gelling temperature, and compatibility with the polymer matrix. google.com

For instance, a process has been described for producing esters from tridecanol for use as lubricants or plasticizers. google.com The use of less branched C13 alcohols for producing ditridecyl phthalate (B1215562) (DTDP) plasticizers has been explored to achieve a balance of properties. google.com The synthesis of adipate (B1204190) esters from branched alcohols has also been shown to yield products with low pour points, making them suitable as plasticizers for thermoplastics. revmaterialeplastice.ro The esterification is typically carried out by reacting the alcohol with an acid or anhydride (B1165640), such as phthalic anhydride or adipic acid. google.com

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 7-methyl-4-tridecanol from complex mixtures and for quantifying its presence. Both gas and liquid chromatography are employed, each serving a distinct purpose in the analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like 7-methyl-4-tridecanol. It is widely used for chemical profiling of complex samples, such as extracts from natural products or reaction mixtures, to identify and quantify their components. researchgate.net In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. mdpi.com Following separation, the molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. nih.gov

The identification of tridecanol (B155529) isomers has been reported in the chemical profiling of various plant extracts and commercial products. researchgate.netmdpi.com For instance, 4-tridecanol (B13754569) was identified as a minor constituent in the organic extracts from the stem of Bridelia stipularis. researchgate.net Similarly, GC-MS is used to analyze the composition of complex petrochemical products, which can contain hundreds of components, including various branched alcohols. scispace.com The high resolving power of modern GC systems, sometimes using multidimensional techniques (GCxGC), is necessary to separate structurally similar isomers. nih.govscispace.com

Table 1: Representative GC-MS Parameters for Branched Alcohol Analysis

Parameter Value/Condition Source
Column Type Non-polar capillary column (e.g., HP5-MS, TQ-SQC) mdpi.comoup.com
Column Dimensions 30 m x 0.25 mm x 0.25 µm mdpi.comoup.com
Carrier Gas Helium mdpi.com
Flow Rate 1 mL/min (constant flow) mdpi.com
Injection Mode Split mdpi.com
Injector Temperature 250 °C mdpi.com
Ionization Energy 70 eV (Electron Impact - EI) mdpi.com

| Mass Range | m/z 25-250 | mdpi.com |

This table presents typical conditions and is not specific to a single analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of chiral compounds. 7-methyl-4-tridecanol possesses two chiral centers (at carbons 4 and 7), meaning it can exist as four possible stereoisomers. Separating these enantiomers and diastereomers is crucial for understanding their specific biological activities or for stereoselective synthesis.

While specialized chiral stationary phases (CSPs) are often used, an effective alternative involves the derivatization of the racemic alcohol with a chiral derivatizing agent (CDA). nih.gov This process converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral HPLC columns (either normal or reversed-phase). nih.gov For example, racemic secondary alcohols like 4-octanol, which has a chirality defined by the small difference between a propyl and a butyl group, have been successfully separated after esterification with a chiral acid. nih.gov This approach is directly applicable to 7-methyl-4-tridecanol, where the chirality at C4 is determined by the difference between a propyl group and a 4-methylnonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework.

Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of 7-methyl-4-tridecanol. The ¹H NMR spectrum reveals the number and connectivity of different protons. The proton attached to the hydroxyl-bearing carbon (H-4) would appear as a characteristic multiplet, and its integration would correspond to a single proton. The methyl group at position 7 would produce a doublet, integrating to three protons. google.com A proton-NMR derived branching index, which is the ratio of methyl proton integrals to all proton integrals, can be used to quantify the number of branching methyl groups in a mixture of isomers. google.com

In addition to enabling chromatographic separation, chiral derivatizing agents (CDAs) are also used in NMR spectroscopy to determine the enantiomeric purity and absolute configuration of chiral alcohols. When a chiral alcohol like 7-methyl-4-tridecanol is reacted with a CDA (e.g., Mosher's acid, MαNP acid), the resulting diastereomeric esters will exhibit separate, distinguishable signals in the NMR spectrum (particularly ¹H and ¹⁹F NMR, if a fluorine-containing CDA is used). nih.gov The relative integration of these distinct signals allows for the precise calculation of the enantiomeric excess (ee). Furthermore, by analyzing the chemical shift differences of the signals for the protons near the chiral center in the two diastereomers, the absolute configuration of the original alcohol can often be determined based on established models for the specific CDA used.

Other Spectroscopic Methods for Structural Confirmation

While GC-MS and NMR are the primary tools for characterization, other spectroscopic methods provide complementary information.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of specific functional groups. For 7-methyl-4-tridecanol, a strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. google.com Sharp peaks around 2850-2960 cm⁻¹ confirm the C-H stretching of the alkane backbone. google.com

High-Resolution Mass Spectrometry (HRMS) : While standard GC-MS provides the nominal mass, HRMS techniques (such as ESI-Q-TOF) can determine the molecular mass with very high accuracy (typically to four or five decimal places). sci-hub.se This allows for the calculation of the elemental formula (C₁₄H₃₀O for 7-methyl-4-tridecanol), which helps to distinguish it from other compounds with the same nominal mass but different atomic compositions. chemsrc.com

Table 2: List of Compound Names

Compound Name
4-Tridecanol, 7-methyl-
7-methyl-4-tridecanol
7-methyltridecan-4-ol
4-Tridecanol
4-octanol
MαNP acid ((S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid)
Mosher's acid

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org While a specific, publicly available IR spectrum for 7-methyl-4-tridecanol is not readily found, its characteristic spectral features can be predicted based on the well-established absorption regions for its constituent functional groups. msu.edulibretexts.org

As a secondary alcohol, 7-methyl-4-tridecanol is expected to exhibit several key absorption bands:

O-H Stretch: A prominent, broad absorption band is anticipated in the region of 3550-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl (-OH) groups of the alcohol molecules. spectroscopyonline.com

C-H Stretch: Sharp bands corresponding to the stretching vibrations of the carbon-hydrogen bonds in the alkyl chain will appear in the range of 3000-2850 cm⁻¹. acs.org

C-O Stretch: The stretching vibration of the carbon-oxygen bond in a secondary alcohol typically appears in the 1150-1075 cm⁻¹ region. spectroscopyonline.com This peak is crucial for distinguishing it from primary or tertiary alcohols.

The following table summarizes the expected characteristic IR absorption bands for 7-methyl-4-tridecanol.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
O-HStretch, Hydrogen-bonded3550 - 3200 (broad, strong)
C-HStretch3000 - 2850 (strong, sharp)
C-OStretch1150 - 1075 (moderate to strong)

This data is based on established principles of infrared spectroscopy for long-chain branched alcohols.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For 7-methyl-4-tridecanol (C₁₄H₃₀O), the expected exact mass can be calculated with high precision.

The molecular weight of 7-methyl-4-tridecanol is approximately 214.39 g/mol . nist.gov HRMS can confirm the elemental composition by providing a highly accurate mass measurement. In the mass spectrum of long-chain alcohols, the molecular ion peak (M⁺) may be weak or absent. However, characteristic fragmentation patterns can provide significant structural information. whitman.edu

Common fragmentation pathways for long-chain secondary alcohols include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the oxygen atom. For 7-methyl-4-tridecanol, this would lead to the formation of characteristic fragment ions.

Dehydration: Loss of a water molecule (H₂O), resulting in a peak at M-18.

While specific HRMS data for 7-methyl-4-tridecanol is not widely published, the table below outlines the theoretical high-resolution mass for the molecular ion.

Ion Formula Theoretical Exact Mass (m/z)
[M]⁺C₁₄H₃₀O214.2300

This theoretical exact mass is calculated based on the elemental composition of the compound.

The combination of IR and HRMS provides a powerful approach for the unambiguous identification and structural elucidation of 7-methyl-4-tridecanol.

Biological Activity and Mechanistic Investigations Non Human Organisms

Antioxidant Potential and Related Bioactivities

In addition to their antimicrobial properties, some long-chain alcohols have been investigated for their antioxidant potential. Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage.

The antioxidant activity of compounds like long-chain alcohols can be evaluated using various in vitro assays. These assays typically measure the ability of the compound to scavenge free radicals or inhibit lipid peroxidation. While specific data on the antioxidant activity of 7-methyl-4-tridecanol is not extensively available, the general class of alcohols has been studied. The presence of a hydroxyl group (-OH) is a key feature that can contribute to antioxidant activity.

Radical Scavenging Mechanisms

While direct studies on the radical scavenging mechanisms of 7-methyl-4-tridecanol are not prevalent in existing literature, the antioxidant potential of related long-chain and branched-chain alcohols has been noted in various contexts. For instance, isomers such as 1-tridecanol (B166897) have been identified as minor components in plant extracts that exhibit antioxidant properties. nih.gov An ethyl acetate (B1210297) extract of Desmodium gangeticum root, which was found to contain 1-tridecanol, demonstrated concentration-dependent scavenging of free radicals, including diphenylpicrylhydrazyl (DPPH) and hydroxyl radicals. nih.gov Similarly, tridecanol (B155529) has been listed as a constituent in volatile extracts from cranberry plant byproducts, which showed promising antioxidant activity in DPPH assays. nih.gov

Ecotoxicological and Ecoinformatics Perspectives (Excluding Direct Toxicity Data)

Insecticidal and Repellent Activities (e.g., against Aedes aegypti)

The insecticidal and repellent properties of long-chain alcohols are areas of active research, with studies often focusing on prominent disease vectors like the mosquito Aedes aegypti. Although data specific to 7-methyl-4-tridecanol is limited, research on its linear isomer, 1-tridecanol, provides significant insights. Studies have shown that 1-tridecanol exhibits notable repellent and insecticidal activity against Aedes aegypti. It has demonstrated anti-biting deterrent activity and was also effective as a repellent in human-based cloth patch bioassays. In larval bioassays, 1-tridecanol was found to be toxic to 1-day-old Ae. aegypti larvae.

The broader family of Meliaceae plants, used traditionally as insecticides, contains a variety of chemical constituents, including terpenes and phenols, that contribute to their bioactivity. nih.gov Extracts from these plants have shown significant repellence and feeding deterrence against agricultural pests like Spodoptera frugiperda and Plutella xylostella. nih.gov The insecticidal potential of essential oils is often linked to their major volatile components, such as α-phellandrene and terpinolene, which have proven effective as larvicides against mosquito species. mdpi.com This suggests that while individual compounds like tridecanols have inherent activity, their efficacy can be understood within the complex chemical matrix of their natural sources.

Table 1: Insecticidal and Repellent Activity of Tridecanol Isomers and Related Compounds

Compound/Extract Target Organism Activity Type Research Finding
1-Tridecanol Aedes aegypti Repellent Showed repellent activity in human-based cloth patch bioassay.
1-Tridecanol Aedes aegypti Larvicidal Toxic to 1-day-old larvae.
Melia azedarach extract Spodoptera frugiperda Repellent Exhibited 95% repellence. nih.gov
Melia azedarach extract Plutella xylostella Repellent Showed 90% repellence in aqueous extract. nih.gov
Trichilia dregeana extract Plutella xylostella Antifeedant Displayed excellent feeding deterrence. nih.gov
Ekebergia capensis extract Spodoptera frugiperda Insecticidal Highest larval mortality (LD50 0.14 mg/kg). nih.gov

Role as Infochemicals or Pheromones in Ecological Interactions

Branched-chain alcohols are significant semiochemicals, acting as pheromones that mediate intraspecific communication in insects, particularly in social insects like sawflies. A structurally related compound, 3,7-dimethyl-2-tridecanol, is a key component of the sex pheromone for the pine sawfly, Diprion pini. lu.se The main component of the female's pheromone secretion has been identified as the (2S,3R,7R) stereoisomer of threo-3,7-dimethyl-2-tridecanol. lu.se Field tests have demonstrated that both the acetate and propionate (B1217596) esters of this compound are effective in attracting males. lu.sepnas.org

Interestingly, the pheromone system of D. pini is complex; the female releases the precursor alcohol, 3,7-dimethyl-2-tridecanol, along with various acids, and the corresponding esters are also found in the airborne emissions. researchgate.net This suggests a broad tolerance to different ester functional groups for pheromone response in this species. researchgate.net The role of these compounds extends beyond mate attraction. Exposure to the sex pheromone components, (2S,3R,7R)-3,7-dimethyl-2-tridecanyl acetate and propionate, can prime the defense responses of the host plant, Scots pine (Pinus sylvestris). pnas.org Trees exposed to the pheromone showed increased defenses against sawfly eggs, including the accumulation of reactive oxygen species (ROS). pnas.org This indicates that the plant can detect cues indicating imminent herbivore attack and initiate protective measures, a critical aspect of multitrophic interactions. pnas.org

**Table 2: Pheromonal Role of 3,7-dimethyl-2-tridecanol in *Diprion pini***

Compound Role Target Organism Ecological Interaction
(2S,3R,7R)-3,7-dimethyl-2-tridecanol Pheromone Precursor Diprion pini Precursor to the active acetate and propionate ester pheromones used in mate attraction. researchgate.net
(2S,3R,7R)-3,7-dimethyl-2-tridecanyl acetate Sex Pheromone Diprion pini (males) Attracts males for mating. lu.sepnas.org
(2S,3R,7R)-3,7-dimethyl-2-tridecanyl propionate Sex Pheromone Diprion pini (males) Attracts males for mating; found to be more active than the acetate in some tests. lu.se
Pheromone Blend (Acetate & Propionate) Infochemical Pinus sylvestris (Scots Pine) Primes egg-induced defenses in the host plant, leading to higher egg mortality. pnas.org

Metabolic Roles in Non-Human Biological Systems

Role as Bacterial Metabolites and in Microbial Catabolism

Long-chain and branched-chain alcohols are known products of microbial metabolism. Specific thermophilic bacteria from the genera Thermoanaerobacter and Caldanaerobacter can degrade branched-chain amino acids (leucine, isoleucine, and valine) to produce a mixture of their corresponding branched-chain fatty acids and branched-chain alcohols. nih.gov This indicates a defined metabolic pathway for the synthesis of these alcohols in certain bacteria. nih.gov The production of branched-chain alcohols is generally considered to occur via amino acid metabolism pathways in microorganisms. asm.org

Metabolic engineering strategies have been developed to produce branched-chain fatty alcohols in microbes like E. coli. frontiersin.org These strategies often involve expressing genes that generate branched-chain α-keto acyl-CoA, which can then serve as primers for fatty acid biosynthesis, ultimately leading to the formation of branched-chain alcohols. frontiersin.org The degradation or catabolism of alcohols is also a key microbial process. Some microbes possess alcohol/acetaldehyde dehydrogenases that are involved in alcohol metabolism, which can also confer tolerance to these solvent-like molecules. mdpi.com

Plant Metabolic Pathways Involving Tridecanols

In plants, long-chain alcohols are key components and metabolic intermediates in the biosynthesis of surface lipids like cuticular waxes. mdpi.com Plant waxes contain very long-chain fatty alcohols, which are interconverted with fatty aldehydes and fatty acids in what is known as the fatty alcohol cycle. nih.govebm-journal.org Studies on plant cell suspension cultures of soya (Glycine max) and rape (Brassica napus) have shown that long-chain alcohols can be metabolized through two primary routes. nih.gov Under aerobic conditions, a significant portion of the alcohol is oxidized to its corresponding fatty acid, which is then incorporated into phospholipids. nih.gov Concurrently, a portion of the alcohol is esterified to form wax esters. nih.gov Under anaerobic conditions, the esterification to wax esters becomes the dominant metabolic fate. nih.gov

The enzymes responsible for this metabolism show substrate preferences. For example, acyl-CoA is the primary acyl donor for the esterification of long-chain alcohols in rape cells. nih.gov Furthermore, long-chain-alcohol oxidases, which are involved in the oxidation of fatty alcohols to aldehydes, have been identified in various plants, including germinating jojoba seedlings where they help degrade stored wax esters. wikipedia.org These enzymes generally have a broad substrate range but are often optimized for alcohols with chain lengths between 10 and 16 carbons. wikipedia.org

Environmental Fate and Distribution Dynamics

Environmental Partitioning and Mobility

The movement and distribution of 4-Tridecanol (B13754569), 7-methyl- between air, water, soil, and sediment are dictated by its physical and chemical properties, primarily its low water solubility, high octanol-water partition coefficient (log Kow), and vapor pressure.

Due to its high hydrophobicity, indicated by an estimated log Kow value between 5.5 and 6.0, 4-Tridecanol, 7-methyl- is expected to have a high potential for sorption to organic matter in soil and sediment. santos.comnih.gov The sorption of long-chain alcohols to solids like activated sludge and river sediment increases with the length of the alkyl chain. nih.gov This strong adsorption behavior significantly reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility in water and its bioavailability to aquatic organisms. nih.gov The equilibrium partitioning method is often used to predict the concentration of such compounds in sediment based on their concentration in water and their sorption characteristics. heraproject.com

The potential for 4-Tridecanol, 7-methyl- to volatilize from water surfaces can be assessed using its Henry's Law constant. With an estimated value of 1.3 x 10⁻⁴ atm·m³/mol, volatilization from water can occur. alfa-chemistry.com However, the strong tendency of this compound to adsorb to suspended solids and sediment will likely attenuate this process. nih.gov

Volatilization from dry soil surfaces is expected to be low, governed by its low vapor pressure (estimated at ~4.0 x 10⁻⁴ mmHg at 25°C). alfa-chemistry.com While some atmospheric transport is possible, the compound is more likely to remain partitioned to soil and sediment in the terrestrial and aquatic environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Properties

In the absence of extensive experimental data for 4-Tridecanol, 7-methyl-, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for predicting its environmental fate and ecotoxicological properties. epa.govecoitn.euunimib.it QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties and biological activities. nih.gov

For long-chain and branched aliphatic alcohols, QSAR models have been successfully used to estimate a range of crucial parameters:

Physicochemical Properties: Models like EPISuite™ can predict properties such as log Kow, water solubility, vapor pressure, and Henry’s Law constant. nih.gov These predicted values are fundamental inputs for environmental fate models.

Biodegradation: QSAR models can predict the likelihood and rate of biodegradation. ecoitn.euunimib.it These models often use structural fragments and molecular properties to classify a substance as readily or not readily biodegradable.

Sorption Coefficients: The soil and sediment sorption coefficients (Koc and Kd) can be estimated from the log Kow, allowing for predictions of environmental partitioning. nih.gov

Ecotoxicity: QSARs are also employed to predict the aquatic toxicity of surfactants and other chemicals, which is essential for environmental risk assessment. researchgate.net

The reliability of QSAR predictions depends on the model's applicability domain, which ensures that the chemical being assessed is structurally similar to the chemicals used to develop the model. ecoitn.euunimib.it For 4-Tridecanol, 7-methyl-, models developed for long-chain and branched alcohols would be most appropriate.

Table 2: Summary of Predicted Environmental Fate for 4-Tridecanol, 7-methyl-

Environmental ProcessPredicted BehaviorRationale
Aerobic Biodegradation Readily BiodegradableAnalogy with other branched C13 alcohols. santos.comexxonmobilchemical.com
Anaerobic Biodegradation Slow to NegligibleSteric hindrance from branched structure. nih.gov
Hydrolysis Not SignificantStable aliphatic alcohol structure. basf.com
Atmospheric Photolysis Significant for volatilized fractionReaction with hydroxyl radicals. usda.govbearingstation.co.uk
Sorption to Soil/Sediment HighHigh log Kow, low water solubility. nih.gov
Volatilization Low to ModerateLow vapor pressure; attenuated by sorption. alfa-chemistry.comnih.gov

Ecological Significance as Molecular Markers in Sediments

Scientific literature does not currently contain specific, detailed research identifying 4-Tridecanol, 7-methyl- as a distinct molecular marker in sediments. As a result, data on its direct ecological significance for tracing specific sedimentary processes or source organisms are not available.

However, the broader class of compounds to which 4-Tridecanol, 7-methyl- belongs—branched fatty alcohols—is recognized in biogeochemistry as useful for indicating the presence and activity of microbial communities, particularly bacteria. researchgate.netnih.gov In general, long-chain alkanols and their branched variants found in sediment layers can serve as molecular signatures for contributions from planktonic and other bacteria.

Research into sedimentary lipids often identifies complex mixtures of straight-chain, branched, and isoprenoid alcohols. csic.es The distribution and abundance of these compounds can help reconstruct past environmental conditions and identify the types of organic matter input into an ecosystem. For instance, certain branched-chain fatty acids, the precursors to fatty alcohols, are known to originate from specific types of bacteria. researchgate.net The presence of branched alcohols in sediment cores is therefore generally interpreted as an indicator of bacterial biomass and microbial reworking of organic material. csic.es

While these general principles apply to branched alcohols as a class, the specific diagnostic utility of the 7-methyl-4-tridecanol isomer has not been established. Further research would be required to isolate its specific sources and determine if it can be used as a reliable biomarker for particular microorganisms or environmental conditions.

Data Table

Due to the absence of specific research findings on 4-Tridecanol, 7-methyl- as a molecular marker in the scientific literature, a data table containing detailed information on its use in sediment analysis cannot be compiled.

Interactions with Biological Systems Non Human

Microbial Interactions and Community Dynamics

Volatile organic compounds are produced by a wide array of microorganisms, including bacteria and fungi, and serve as a form of communication and interaction within and between microbial communities. nih.govmdpi.com These microbial VOCs (mVOCs) are typically small, lipophilic molecules with low molecular weight and high vapor pressure, allowing them to diffuse through air and water-filled pores in environments like soil. frontiersin.org The production of specific VOCs can be species-specific and is influenced by the growth conditions of the microorganism. frontiersin.orgresearchgate.net

While direct evidence for the production of 7-methyl-4-tridecanol by specific microorganisms is limited in the provided research, the production of structurally related long-chain and branched alcohols has been documented. For instance, the marine-derived fungus Penicillium roqueforti has been shown to produce 1-Tridecanol (B166897) in its fermented broth. elsevier.es Similarly, the bacterium Streptomyces is also known to produce 1-tridecanol, a compound noted for its potential antibacterial activity. asm.org The production of such VOCs can influence the surrounding microbial landscape, as many mVOCs have antimicrobial properties that can inhibit the growth of competing microorganisms. frontiersin.orgsemanticscholar.org For example, VOCs from Streptomyces have shown activity against methicillin-resistant Staphylococcus aureus. asm.org

The blend of VOCs emitted by a microbial community can shape its structure and function. vt.edu These compounds can act as signaling molecules, influencing gene expression, development, and behavior in receiving organisms. semanticscholar.org The ability of these volatile signals to travel long distances allows for interactions between spatially separated microbes, impacting ecosystem processes such as decomposition and nutrient cycling. nih.govvt.edu

Long-chain alcohols, including isomers of methyl-tridecanol, have been identified as products in various fermentation processes, where they contribute to the final flavor and aroma profile of the fermented product.

Notably, the structural isomer 2-ethyl-2-methyl-tridecanol has been detected in the later stages of Tartary buckwheat Huangjiu (Chinese yellow wine) fermentation, where it reached the highest concentration among all detected higher alcohols. mdpi.com Its formation is linked to the metabolic activities of the microbial consortium present during fermentation. mdpi.com The generation of this and other higher alcohols is closely tied to the specific raw materials and starter cultures used. mdpi.com

Similarly, 2-ethyl-2-methyl-tridecanol was also identified as a volatile flavor compound in the fermentation of northern Huangjiu. nih.gov Its concentration was observed to increase significantly during the course of fermentation. In another study on kombucha fermentation, 2-ethyl-2-methyl-tridecanol was detected, with its relative content fluctuating throughout the fermentation period. semanticscholar.org

The presence and concentration of these higher alcohols are critical, as they can significantly affect the sensory characteristics of the final product. mdpi.com The synthesis of fatty alcohols in microorganisms can occur through several enzymatic pathways, including the reduction of fatty acyl-CoA or fatty acyl-ACP catalyzed by a fatty acyl reductase (FAR), or the reduction of free fatty acids by a carboxylic acid reductase (CAR). nih.gov

Table 1: Detection of 2-ethyl-2-methyl-tridecanol in Various Fermentation Processes
Fermentation ProductMicrobial ContextObservations on 2-ethyl-2-methyl-tridecanolReference
Tartary Buckwheat HuangjiuComplex microbial community including Lactococcus, Ralstonia, and Saccharomyces.Detected in the highest concentration in the later period of fermentation. mdpi.com
Northern HuangjiuComplex microbial community with Lactococcus and Saccharomyces as predominant genera.Concentration increased significantly from day 4 to day 8 of fermentation. nih.gov
KombuchaSymbiotic culture of bacteria and yeast (e.g., Saccharomyces cerevisiae, Gluconacetobacter spp., Acetobacter spp.).Detected during fermentation, with varying relative content over time. semanticscholar.org

Chemically Mediated Interactions in Ecosystems

Microbial volatile organic compounds are crucial signaling molecules in the interactions between plants and microbes. nih.govnih.gov These airborne signals can mediate communication in the rhizosphere, the soil region directly influenced by plant roots. nih.gov Plant growth-promoting rhizobacteria (PGPR) can release VOCs that stimulate plant growth and elicit induced systemic resistance (ISR), a state of enhanced defensive capacity against a broad range of pathogens. frontiersin.orgnih.govpnas.org

While a direct role for 7-methyl-4-tridecanol in plant-microbe signaling has not been explicitly detailed in the provided research, the broader class of microbial alcohols is known to be involved. For example, VOCs such as 2,3-butanediol (B46004) produced by Bacillus species have been shown to promote growth in Arabidopsis. pnas.org The blend of VOCs emitted by soil microbes can influence plant physiology and development without direct physical contact. pnas.org These volatile signals can travel through the soil matrix, affecting plant roots and the associated microbial communities, thereby influencing plant health and productivity. nih.govvt.edu The profile of emitted VOCs is dependent on the specific microbial strain and environmental conditions. nih.gov

The ability of microbial VOCs to act as "gaseous fertilizers" highlights their potential significance in agricultural ecosystems. asm.org They represent a mechanism through which beneficial soil microbes can remotely influence plant development and defense. asm.orgsemanticscholar.org

Microbial VOCs also act as allelochemicals in interactions between microbes and animals, particularly insects. frontiersin.org These volatile signals can trigger olfactory responses in insects, influencing their behavior, such as attraction or deterrence. frontiersin.orgnih.gov

The production of specific VOCs by microorganisms can be a defense mechanism or a way to attract vectors for spore dispersal. researchgate.net For instance, some Penicillium species associated with insects produce VOCs that may play a role in their symbiotic or pathogenic relationships. nih.gov While the specific involvement of 7-methyl-4-tridecanol in these interactions is not specified, other microbial alcohols and ketones have been identified as key signaling molecules. For example, in the context of human health, gut bacteria are known to produce a variety of VOCs, including alcohols, that can interact with the host and other microbes. mdpi.com In a study of VOCs from E. coli, the related compounds 2-tridecanone (B165437) and 2-pentadecanone (B165419) were identified. mdpi.com The unique blend of VOCs produced by a particular microbe can serve as a chemical signature, mediating its interactions within its ecosystem. researchgate.net

Future Research Directions and Applications in Specialized Fields

Advancements in Stereoselective Synthesis for Enhanced Specificity

The controlled, three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is critical in determining its biological activity and physical properties. Future research will likely focus on developing highly selective methods to synthesize specific stereoisomers of 7-methyl-4-tridecanol.

Key Research Areas:

Chiral Catalysis: The development and application of novel chiral catalysts, such as those based on transition metals or organocatalysts, could enable the asymmetric synthesis of 7-methyl-4-tridecanol with high enantiomeric and diastereomeric purity. This would allow for the precise production of a single, desired stereoisomer.

Substrate-Controlled Synthesis: Investigating substrate-controlled methods, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction, is another promising avenue. researchgate.net This could involve using chiral precursors that guide the formation of the desired stereoisomer of 7-methyl-4-tridecanol.

Enzymatic Resolutions: The use of enzymes to selectively react with one stereoisomer in a racemic mixture, a process known as kinetic resolution, could be explored to isolate enantiomerically pure forms of 7-methyl-4-tridecanol.

Achieving high stereoselectivity is crucial for understanding the specific interactions of each isomer at a molecular level and for developing applications where a particular 3D structure is essential for function. mdpi.com

Exploration of Novel Biotechnological Production Platforms for Sustainable Sourcing

As the demand for specialty chemicals grows, so does the need for sustainable production methods. admgroup.com Biotechnological approaches offer an environmentally friendly alternative to traditional chemical synthesis. nih.govnih.gov

Potential Biotechnological Routes:

Metabolic Engineering of Microorganisms: Genetically engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce 7-methyl-4-tridecanol is a key area of future research. nih.govresearchgate.net This involves introducing and optimizing metabolic pathways that can convert simple feedstocks, like glucose, into the target molecule. nih.gov

Fermentation Process Optimization: Developing efficient fermentation processes will be critical for the large-scale production of 7-methyl-4-tridecanol. buu.ac.th This includes optimizing factors such as nutrient composition, temperature, and aeration to maximize yield and productivity. nih.gov

Use of Renewable Feedstocks: A major advantage of biotechnological production is the ability to use renewable feedstocks, such as agricultural waste or lignocellulosic biomass, reducing the reliance on fossil fuels. admgroup.com

Table 1: Comparison of Production Methods for Branched-Chain Alcohols

Production Method Advantages Disadvantages
Traditional Chemical Synthesis Well-established, high throughput Often relies on petroleum-based feedstocks, may produce hazardous byproducts
Biotechnological Production Utilizes renewable feedstocks, environmentally friendly Can have lower yields and require complex process optimization

Deeper Elucidation of Biological Mechanisms at the Molecular Level

Understanding how 7-methyl-4-tridecanol interacts with biological systems at the molecular level is fundamental to unlocking its potential applications.

Areas for Investigation:

Interaction with Cell Membranes: The branched structure of 7-methyl-4-tridecanol likely influences its interaction with cell membranes. biosynth.com Research could focus on how it incorporates into the lipid bilayer and its effects on membrane fluidity, permeability, and the function of membrane-bound proteins.

Enzyme Inhibition or Activation: Investigating the potential of 7-methyl-4-tridecanol to inhibit or activate specific enzymes is a crucial research direction. It is believed that it may inhibit carboxylate groups or form reversible acetyl derivatives with cell membranes. biosynth.com

Gene Expression Profiling: Studying the changes in gene expression in cells exposed to 7-methyl-4-tridecanol can provide insights into the cellular pathways it affects.

These studies could reveal potential applications in areas such as pharmaceuticals, where understanding molecular interactions is paramount.

Development of Advanced Analytical Standards and Reference Materials for Branched Alcohols

Accurate and reliable analytical methods are essential for the research and quality control of 7-methyl-4-tridecanol and other branched alcohols. sigmaaldrich.cnresearchgate.net

Needs in Analytical Chemistry:

Certified Reference Materials: The development of certified reference materials (CRMs) for 7-methyl-4-tridecanol is crucial for ensuring the accuracy and comparability of analytical results between different laboratories. researchgate.netlabsertchemical.com

Advanced Chromatographic and Spectroscopic Methods: There is a need for the development of more sophisticated analytical techniques, such as multidimensional gas chromatography and advanced mass spectrometry methods, for the detailed characterization of complex mixtures of branched alcohols. osha.govspectroscopyonline.com

Standardized Analytical Protocols: Establishing standardized protocols for the analysis of branched alcohols will improve the reliability and reproducibility of data across the scientific community. osha.gov

The availability of high-quality analytical standards and methods is a prerequisite for all other areas of research and development involving this compound. accustandard.comcymitquimica.com

Environmental Bioremediation and Biotransformation Applications of Microorganisms Utilizing Tridecanols

The unique properties of 7-methyl-4-tridecanol and related compounds may be harnessed for environmental applications. ntu.ac.uk

Potential Environmental Applications:

Bioremediation of Contaminated Sites: Microorganisms capable of degrading or transforming tridecanols could be used for the bioremediation of environments contaminated with these or similar compounds. eeer.orgagriscigroup.us This involves stimulating the growth of indigenous microorganisms or introducing specialized microbes to the contaminated site. ucdavis.edu

Biotransformation to Value-Added Products: Research could explore the use of microorganisms to biotransform 7-methyl-4-tridecanol into other valuable chemicals. This approach aligns with the principles of a circular economy, where waste streams are converted into useful products.

Studying Microbial Degradation Pathways: Elucidating the metabolic pathways that microorganisms use to break down 7-methyl-4-tridecanol can provide fundamental knowledge for developing new bioremediation strategies for a wider range of pollutants. researchgate.net

These research directions highlight the potential of 7-methyl-4-tridecanol as a target for both fundamental scientific discovery and the development of innovative technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methyl-4-tridecanol, and what factors influence yield optimization?

  • Methodological Answer: Synthesis of branched alcohols like 7-methyl-4-tridecanol typically involves Grignard reactions, hydroformylation, or catalytic hydrogenation of ketones. For example, highlights GC-MS analysis of 7-methyltridecane (CAS 26730-14-3), suggesting analogous aliphatic compounds require controlled reaction conditions (e.g., temperature, catalyst selection) to minimize side products. Yield optimization depends on:

  • Catalyst purity (e.g., palladium for hydrogenation).
  • Solvent polarity to stabilize intermediates.
  • Reaction time monitoring via TLC or GC-MS .
    • Table 1: Example Synthetic Parameters for Analogous Aliphatic Compounds
ParameterOptimal RangeAnalytical Validation Method
Temperature60–80°CGC-MS retention time
Catalyst Loading2–5% Pd/CNMR purity checks
Reaction Time4–6 hoursTLC spot comparison

Q. Which spectroscopic techniques are most effective for characterizing 7-methyl-4-tridecanol, and how should data interpretation be validated?

  • Methodological Answer:

  • GC-MS: Identifies molecular weight and fragmentation patterns (e.g., used GC-MS for 7-methyltridecane, detecting m/z 198).
  • NMR: Resolves hydroxyl proton signals (¹H NMR) and carbon branching (¹³C NMR). Compare with databases like NIST () .
  • Validation: Cross-reference spectral data with synthetic intermediates and computational predictions (e.g., DFT for expected chemical shifts) .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the physicochemical properties of 7-methyl-4-tridecanol, and what validation methods ensure accuracy?

  • Methodological Answer:

  • DFT Applications: Calculate logP (lipophilicity), boiling point, and reactivity sites. For example, provides molecular formulas and InChIKeys for structurally similar compounds, enabling parameterization .
  • Validation: Compare computational results with experimental data (e.g., GC-MS retention indices in ) and refine models using iterative sensitivity analysis .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 7-methyl-4-tridecanol across different studies?

  • Methodological Answer:

  • Mixed-Methods Approach: Combine quantitative assays (e.g., IC50 measurements) with qualitative mechanistic studies (e.g., enzyme binding assays). emphasizes designing research questions that integrate both approaches .
  • Error Analysis: Quantify uncertainties from instrumentation (e.g., GC-MS calibration in ) and biological variability (e.g., cell line reproducibility) .

Q. How can isomer separation techniques (e.g., chiral chromatography) be optimized for 7-methyl-4-tridecanol derivatives?

  • Methodological Answer:

  • Column Selection: Use chiral stationary phases (e.g., amylose-based) with polarity-adjusted mobile phases. stresses reproducibility by documenting solvent gradients .
  • Detection: Couple HPLC with polarimetric detection to distinguish enantiomers, similar to protocols for 7-methylcoumarin derivatives () .

Data Presentation Guidelines

Q. How should raw and processed data be organized in publications to ensure reproducibility?

  • Methodological Answer:

  • Raw Data: Archive in appendices (e.g., GC-MS chromatograms in ).
  • Processed Data: Include only critical results in the main text (e.g., NMR integrals, kinetic curves). advises aligning data presentation with research questions to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.